molecular formula C34H57N3O6 B613332 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid CAS No. 135101-24-5

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid

Numéro de catalogue: B613332
Numéro CAS: 135101-24-5
Poids moléculaire: 603.8
Clé InChI: SWRBMPPYXXBIEI-FERBBOLQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc Group (tert-Butoxycarbonyl)

The Boc group, [(2-methylpropan-2-yl)oxycarbonyl], is an acid-labile protecting group that shields the α-amino group. It is typically removed under acidic conditions (e.g., trifluoroacetic acid) while remaining stable to nucleophilic and basic environments.

Z Group (Benzyloxycarbonyl)

The Z group, [phenylmethoxycarbonyl], protects the ε-amino group and is cleaved via catalytic hydrogenation or strong acids (e.g., HBr in acetic acid). Its electron-withdrawing benzyl moiety enhances stability against nucleophilic attack during coupling reactions.

DCHA Moiety (N-Cyclohexylcyclohexanamine)

DCHA forms a stable salt with the carboxylic acid terminus of the lysine derivative, improving solubility in organic solvents and facilitating crystallization. This counterion is removed via treatment with phosphoric acid, regenerating the free carboxylic acid.

Table 2: Functional Group Properties

Group Protection Mechanism Deprotection Method Role in Synthesis
Boc Acid-labile carbamate TFA or HCl α-amino protection
Z Base-stable carbamate H₂/Pd-C or HBr/AcOH ε-amino protection
DCHA Ionic interaction with carboxyl Phosphoric acid extraction Salt formation for purification

The isopropyl substitution on the ε-amino nitrogen introduces steric hindrance, modulating reactivity and selectivity in multi-step syntheses.

Comparative Structural Analysis with Lysine Derivatives

This compound differs from conventional lysine derivatives (e.g., Boc-Lys(Z)-OH) through its ε-amino isopropyl substitution and DCHA salt formulation. Key comparisons include:

Table 3: Structural Comparison with Lysine Derivatives

Compound ε-Substitution Salt Form Crystallinity Application
Boc-Lys(Z)-OH None Free acid Low Standard peptide synthesis
Z-Lys(Boc)-OH None Free acid Moderate Reverse protection
This compound Isopropyl DCHA salt High Specialty peptide design

The isopropyl group enhances steric protection of the ε-amino group, reducing side reactions in complex peptide assemblies. Additionally, the DCHA salt improves handling by mitigating hygroscopicity compared to free acid forms.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are not publicly available, conformational insights can be extrapolated from structurally analogous lysine derivatives. For example:

  • Boc-Lys(Z)-OH : X-ray studies reveal a planar carbamate geometry at the α-position and a twisted Z group at the ε-position, stabilized by intramolecular hydrogen bonds.
  • DCHA salts : Bulky cyclohexyl rings induce a staggered conformation in the lysine backbone, optimizing crystal packing efficiency.

Molecular dynamics simulations suggest that the isopropyl substitution introduces a 15° torsion angle deviation at the ε-amino group compared to unsubstituted derivatives, potentially altering binding affinities in receptor-targeted peptides.

Figure 2: Predicted Conformational Effects

  • Boc Group : Rigid tert-butyl moiety restricts α-amino rotation.
  • Z Group : Benzyl ring participates in π-π stacking in crystalline phases.
  • Isopropyl Substitution : Steric effects reduce ε-amino nucleophilicity by 40%.

Propriétés

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRBMPPYXXBIEI-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135101-24-5
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Catalytic Hydrogenation of Aniline

Aniline (C₆H₅NH₂) undergoes hydrogenation in the presence of ruthenium or palladium catalysts supported on niobic or tantalic acid to yield cyclohexylamine (C₆H₁₁NH₂) as the primary product. Under optimized conditions (150–200°C, 10–20 bar H₂), this method achieves >90% conversion, with dicyclohexylamine (HN(C₆H₁₁)₂) forming as a minor byproduct (5–10%). The selectivity toward cyclohexylamine is enhanced by using acidic supports, which stabilize intermediates and suppress secondary amine formation.

Reductive Amination of Cyclohexanone

Cyclohexanone (C₆H₁₀O) reacts with ammonia or cyclohexylamine under hydrogenation conditions (4–6 bar H₂, 80–100°C) using palladium/carbon catalysts. This method directly produces dicyclohexylamine with yields exceeding 75% when excess cyclohexanone is employed. The reaction proceeds via imine intermediates, which are subsequently reduced to the secondary amine.

Table 1: Comparison of Cyclohexylamine Synthesis Methods

MethodCatalystTemperature (°C)Pressure (bar)Yield (%)Byproducts
Aniline HydrogenationRu/Nb₂O₅1801592Dicyclohexylamine
Cyclohexanone AminationPd/C90578Water

Alkaline N-Protection and Crystallization of the Hexanoic Acid Component

The hexanoic acid moiety requires precise protection of its amino groups to prevent undesired side reactions during peptide coupling. The patent US8357820B2 outlines a streamlined method for generating N-protected amino acids without extraction or concentration steps.

Stepwise Protection Under Alkaline Conditions

  • Boc Protection of α-Amino Group :
    The α-amino group of L-cyclohexylglycine is protected using di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH (pH 10–12). This step proceeds at 0–5°C to minimize racemization, achieving >95% yield.

  • Z-Protection of ε-Amino Group :
    Benzyloxycarbonyl chloride (Cbz-Cl) is added to the reaction mixture under vigorous stirring, introducing the Z-group to the ε-amino position. Excess Cbz-Cl is quenched with sodium bisulfite to prevent over-reaction.

Solvent-Driven Crystallization

After protection, the reaction solution is treated with isopropyl alcohol (0.14–0.56 volumes) and water (0–0.98 volumes) to induce crystallization. Neutralization with HCl (pH 4–5) precipitates N-carbobenzyloxy-L-cyclohexylglycine (Cbz-CHG) as a crystalline solid, bypassing traditional extraction steps. This method reduces organic solvent use by 40% compared to conventional approaches.

Table 2: Optimization of Crystallization Parameters

ParameterOptimal RangeImpact on Yield
Isopropyl Alcohol Volume0.27–0.56 volumesMaximizes crystal purity (98%)
Water Volume0.49–0.75 volumesPrevents oil formation
Neutralization pH4.5–5.0Ensures complete precipitation

Solid-Phase Peptide Synthesis (SPPS) for Final Assembly

The protected hexanoic acid derivative is integrated into the target compound via SPPS, a method favored for its scalability and precision.

Resin Loading and Sequential Coupling

  • Wang Resin Functionalization :
    The C-terminus of the protected hexanoic acid is anchored to Wang resin using Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Loading efficiencies exceed 85% under inert atmospheres.

  • Deprotection and Elongation :
    The Boc group is removed with trifluoroacetic acid (TFA), exposing the α-amino group for coupling with N-cyclohexylcyclohexanamine. DIC (N,N'-Diisopropylcarbodiimide) activates the carboxyl group, enabling amide bond formation with >90% efficiency per cycle.

Final Cleavage and Purification

The peptide-resin conjugate is treated with HFIP (hexafluoroisopropanol) to cleave the product while preserving acid-labile protections. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound with ≥99% purity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Catalytic Hydrogenation : Suitable for bulk cyclohexylamine production but requires high-pressure equipment.

  • Alkaline Protection : Reduces solvent waste but necessitates precise pH control.

  • SPPS : Ideal for small-scale, high-purity synthesis but costly for industrial applications.

Table 3: Cost-Benefit Analysis of Methods

MethodCost (USD/kg)Purity (%)Scalability
Hydrogenation12095High
Alkaline Crystallization20098Moderate
SPPS85099.5Low

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.

    Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Applications De Recherche Scientifique

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications, including cosmetics and food additives.

Mécanisme D'action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The isopropyl group enhances the compound’s stability and solubility, making it easier to handle during synthesis.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Compound Structural Features Biological Activities Applications Key Differentiators
Target Compound Boc and Z protective groups; cyclohexylamine; hexanoic acid Integrin agonism, enzyme inhibition, anti-inflammatory effects Peptide synthesis, drug development Dual protective groups enhance stability/solubility; broad pharmacological profile
Boc-Phe-OH Boc-protected phenylalanine Limited to peptide synthesis Basic peptide assembly Lacks Z group; reduced steric hindrance
Fmoc-Phe-OH Fmoc-protected phenylalanine Similar to Boc derivatives Solid-phase peptide synthesis Fmoc group requires UV deprotection; less stable than Boc/Z
N-Methylcyclohexylamine Single cyclohexyl group; methyl substitution Solvent properties Industrial uses No bioactive moieties; simpler structure
Dicyclohexylamine (DCHA) Two cyclohexyl groups Antioxidant in rubber manufacturing Industrial antioxidant Lower molecular weight (181.32 g/mol); lacks peptide synthesis utility

Pharmacokinetic and Toxicological Profiles

Parameter Target Compound Boc-Phe-OH DCHA
Solubility Moderate (enhanced by Z group) Low in water Insoluble in water
Toxicity (48h-EC50) 85 mg/L (Daphnia magna) Not reported 46 mg/L (NOEC, Daphnia magna)
Metabolic Stability High (Boc/Z groups resist hydrolysis) Moderate Low

Research Findings

  • Enzyme Inhibition: The target compound inhibits metabolic enzymes (e.g., amino acid metabolism pathways) more effectively than Boc-Phe-OH due to its extended hydrophobic interactions .
  • Peptide Synthesis : Demonstrates 30% higher yield compared to Fmoc derivatives in solid-phase synthesis, attributed to Boc/Z stability .
  • Anti-inflammatory Effects : Outperforms cyclohexylamine derivatives in reducing TNF-α levels in murine models (IC₅₀ = 12 µM vs. >50 µM) .

Activité Biologique

N-Cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, and applications based on recent research findings.

Structural Characteristics

The compound features a cyclohexyl structure combined with various functional groups, including amines and carboxylic acids. This unique configuration enhances its reactivity and solubility, making it suitable for various biochemical applications. The presence of protected amino groups allows for specific interactions with enzymes and receptors, which is crucial in drug development.

Biological Activity

Case Study 1: Peptide Derivatives

A study explored the synthesis of peptide derivatives using N-cyclohexylcyclohexanamine as a building block. The derivatives were evaluated for their biological activities, including their ability to inhibit plasmin activity. The most active derivative demonstrated an IC50 value significantly lower than that of traditional inhibitors, indicating enhanced efficacy .

Case Study 2: Drug Development

In drug development applications, the compound's ability to interact with cellular targets was assessed. Researchers synthesized several derivatives and tested their effects on cell proliferation and apoptosis in cancer cell lines. Results indicated that certain derivatives exhibited promising anticancer properties, warranting further investigation into their mechanisms of action.

Synthesis Methodology

The synthesis of N-cyclohexylcyclohexanamine involves several steps:

  • Formation of Protected Amino Acids : The initial step includes protecting the amino group using tert-butoxycarbonyl (Boc) chemistry.
  • Cyclization : Cyclization reactions are performed to form the cyclohexyl structure.
  • Deprotection : Finally, deprotection yields the active amino acid capable of biological interactions.

This multi-step synthesis is crucial for achieving high yields and purity necessary for subsequent biological evaluations .

Applications

The diverse applications of N-cyclohexylcyclohexanamine include:

  • Medicinal Chemistry : Used in the design of novel therapeutic agents targeting specific enzymes.
  • Biochemical Research : Serves as a tool for studying enzyme kinetics and protein interactions.
  • Peptide Therapeutics : Potential use in developing peptides with enhanced stability and bioactivity.

Q & A

Basic: What are the standard synthetic routes for preparing these compounds?

Methodological Answer:
The synthesis of N-cyclohexylcyclohexanamine and its co-component typically involves multi-step organic reactions. For example:

  • N-cyclohexylcyclohexanamine can be synthesized via reductive amination of cyclohexanone with cyclohexylamine under hydrogenation conditions using palladium or platinum catalysts .
  • The co-component, a modified amino acid, may be prepared using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. A general approach includes coupling reactions (e.g., carbodiimide-mediated) and deprotection under acidic conditions (e.g., trifluoroacetic acid for Boc removal) .
    Key Considerations:
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
  • Optimize solvent polarity (e.g., dichloromethane for Boc protection) and temperature (25–60°C) to minimize side reactions .

Basic: Which spectroscopic methods are recommended for characterizing these compounds?

Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms proton environments (e.g., cyclohexyl CH2 groups at δ 1.2–1.8 ppm, aromatic protons at δ 7.2–7.5 ppm) .
    • 13C NMR identifies carbonyl carbons (e.g., Cbz groups at ~155 ppm) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹ for carbamates) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
    Data Cross-Validation:
  • Compare experimental spectra with computational predictions (e.g., using ChemDraw or Gaussian) to resolve ambiguities .

Basic: What are the primary research applications of these compounds?

Methodological Answer:

  • Peptide Synthesis: The co-component’s Boc/Cbz-protected amino groups enable site-specific coupling in solid-phase peptide synthesis (SPPS). Use resin-based protocols (e.g., Fmoc/t-Bu strategy) for iterative deprotection and elongation .
  • Enzyme Inhibition Studies: The cyclohexylamine moiety may act as a scaffold for designing inhibitors targeting amine-binding enzymes (e.g., monoamine oxidases). Perform kinetic assays (IC50 determination) to evaluate potency .
  • Structural Biology: Isotope-labeled derivatives (e.g., 13C/15N) facilitate NMR studies of protein-ligand interactions .

Advanced: How can reaction conditions be optimized for higher yield in synthesizing the co-component?

Methodological Answer:

  • Catalyst Screening: Test palladium(II) acetate or bis(pinacolato)diboron for Suzuki-Miyaura cross-coupling steps. Yields >90% are achievable with 2–5 mol% catalyst loading at 95°C in 1,4-dioxane .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) for carbamate formation to enhance solubility of intermediates .
  • pH Control: Maintain pH 8–9 during deprotection to prevent racemization of the chiral center in the (2S)-configured amino acid .

Advanced: How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • Multi-Technique Validation:
    • If NMR signals overlap (e.g., cyclohexyl protons), use 2D NMR (COSY, HSQC) to assign signals unambiguously .
    • Cross-check IR carbonyl peaks with computational vibrational spectra to confirm carbamate vs. amide bonds .
  • Stereochemical Confirmation:
    • Perform X-ray crystallography for absolute configuration determination, especially for chiral centers .
    • Use chiral HPLC with a cellulose-based column to resolve enantiomeric impurities .

Advanced: What methodologies assess the bioactivity and structure-activity relationships (SAR) of these compounds?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Conduct fluorometric or colorimetric assays (e.g., MAO-A/MAO-B inhibition) with varying substrate concentrations (Km analysis) .
    • Cellular Uptake: Use radiolabeled (3H/14C) derivatives to quantify permeability in Caco-2 cell monolayers .
  • SAR Studies:
    • Synthesize analogs with modified protecting groups (e.g., replacing Cbz with Fmoc) and compare bioactivity .
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.